B1575360 DEAD/H box polypeptide 11 like 12

DEAD/H box polypeptide 11 like 12

Cat. No.: B1575360
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEAD/H box polypeptide 11 like 12 (DDX11L12) is a protein belonging to the DExD/H-box RNA helicase family. These helicases are involved in ATP-dependent remodeling of RNA and ribonucleoprotein (RNP) complexes, which is crucial for numerous cellular processes . DExD/H-box proteins contain a conserved helicase core and are known to facilitate diverse functions such as unwinding double-stranded RNA, dissociating RNA-binding proteins, and modulating the structure of pre-ribosomal complexes . Research into DEAD/H box polypeptides like DDX11L12 provides valuable insights into fundamental mechanisms of gene expression and regulation. The broader DDX11L gene family has been identified as propagating in the subtelomeric regions of the human genome, and its precursor gene, DDX11, is hypothesized to function in the maintenance of chromosome transmission fidelity and genome stability . As such, reagents for DDX11L12 are critical tools for investigators exploring RNA biology, ribosome biogenesis, and genomic integrity. This product is intended for research applications only and is not intended for diagnostic or therapeutic purposes.

Properties

sequence

MGLICRDPATKVKP

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

DEAD/H box polypeptide 11 like 12

Origin of Product

United States

Scientific Research Applications

Role in RNA Metabolism

DDX11 plays a crucial role in RNA metabolism, which encompasses transcription, splicing, translation, and degradation of RNA. This helicase facilitates the unwinding of RNA duplexes, essential for various RNA processing activities. For instance, DDX11 has been shown to interact with spliceosomal components, thereby influencing pre-mRNA splicing processes .

Implications in Cancer Research

Recent studies have highlighted the association of DDX11 mutations with increased relapse risks in acute myeloid leukemia (AML). Specifically, mutations in DDX11 correlate with a poor prognosis in patients with normal cytogenetics . This association underscores the potential of DDX11 as a biomarker for cancer prognosis and a target for therapeutic interventions.

Immune Response Modulation

DDX11 is implicated in modulating the innate immune response. It acts as a sensor for viral RNA, triggering immune signaling pathways that enhance the host's antiviral defenses. For example, DDX3X and DDX19A have been shown to activate the NLRP3 inflammasome in response to viral infections, suggesting that DDX11 may play similar roles .

Cellular Differentiation and Development

Research indicates that DDX11 is essential for proper cellular differentiation and organismal development. Studies involving knockout models have demonstrated that loss of DDX11 can lead to developmental abnormalities and increased susceptibility to tumors . This highlights its importance not only in cancer but also in developmental biology.

Case Study 1: DDX11 and Acute Myeloid Leukemia

A comprehensive study analyzed the mutation spectrum of DDX11 in AML patients. The findings revealed that specific mutations were linked to a higher rate of relapse post-treatment. This study suggests that monitoring DDX11 mutations could provide insights into patient management strategies and treatment efficacy .

Case Study 2: Viral Infection Response

In another study focusing on viral infections, researchers demonstrated that DDX19A acts as an RNA sensor during Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection. The activation of the NLRP3 inflammasome by DDX19A was critical for initiating an effective immune response. This case illustrates how DEAD/H box proteins like DDX11 may similarly function as key players in antiviral immunity .

Comparative Analysis of DEAD/H Box Proteins

ProteinFunctionDisease AssociationKey Findings
DDX11RNA helicase involved in splicingAcute Myeloid LeukemiaMutations correlate with relapse risk
DDX3XRNA sensor for viral infectionsVarious viral infectionsActivates NLRP3 inflammasome
DHX9dsRNA sensorEpstein-Barr VirusContrasting roles in pyroptosis and survival

Comparison with Similar Compounds

Comparison with Similar DEAD/H Box Proteins

The following table compares DEAD/H box polypeptide 11 (DDX11) and related DEAD-box helicases based on structural, functional, and organism-specific features:

Protein Organism Localization Key Functions Structural Features Research Findings
DDX11 Human Nucleus DNA replication/repair, chromosome cohesion, genome stability Contains DEAD/H motif, helicase ATP-binding domain, and C-terminal zinc finger motifs Mutations linked to Warsaw breakage syndrome; essential for replication fork restart
DDX28 Human Mitochondria/Nucleus Mitochondrial RNA maturation, ribosome assembly DEAD-box helicase core, nuclear export signal Regulates mitochondrial translation; knockdown disrupts oxidative phosphorylation
DDX41 Chicken Cytoplasm/Nucleus Cytosolic DNA sensing, interferon response DEAD/H motif, helicase domain, N-terminal DEAD domain Detects viral DNA, activates STING pathway; mutations associated with myeloid neoplasms
SlDEAH1 Tomato Nucleus/Cytoplasm Stress response (pathogen resistance), RNA processing DEAH subfamily helicase, conserved RecA-like domains Upregulated under biotic stress; silencing reduces disease resistance in plants
DDX4 (VASA) Human Germ cells Germline development, RNA regulation, piRNA biogenesis DEAD-box helicase, RNA-binding domains Critical for primordial germ cell differentiation; marker of germline stem cells

Key Functional and Structural Insights

DDX11 vs. DDX28 :

  • Localization : DDX11 is nuclear, while DDX28 shuttles between mitochondria and the nucleus .
  • Function : DDX11 stabilizes DNA replication forks, whereas DDX28 processes mitochondrial RNA .
  • Structural Divergence : DDX28 lacks the zinc finger motifs found in DDX11 but includes a nuclear export signal .

DDX11 vs. DDX41 :

  • Immune Role : DDX41 activates interferon pathways via cytosolic DNA sensing, a role absent in DDX11 .
  • Domain Architecture : DDX41 has an additional N-terminal DEAD domain critical for DNA binding .

DDX11 vs. SlDEAH1 :

  • Organism-Specific Roles : SlDEAH1 in tomato mediates fungal resistance, unlike DDX11’s DNA-centric roles .
  • Subfamily : SlDEAH1 belongs to the DEAH subfamily, which has distinct ATPase kinetics compared to DDX11’s DEAD subfamily .

DDX11 vs. DDX4 (VASA) :

  • Tissue Specificity : DDX4 is germline-restricted, while DDX11 is ubiquitously expressed .
  • RNA vs. DNA Focus : DDX4 regulates mRNA translation in gametes, contrasting with DDX11’s DNA repair functions .

Contradictions and Limitations

  • Functional Overlap : Some DEAD-box proteins exhibit overlapping roles (e.g., DDX28 and DDX41 both participate in antiviral responses), but mechanistic distinctions remain unresolved .
  • Evolutionary Divergence : Plant DEAD-box helicases (e.g., SlDEAH1) have evolved specialized stress-response functions absent in mammals .

Data Tables

Table 1: Conserved Motifs Across DEAD/H Box Proteins

Motif DDX11 DDX28 DDX41 SlDEAH1 DDX4
DEAD/H Box Yes Yes Yes Yes (DEAH) Yes
Helicase ATP-binding Yes Yes Yes Yes Yes
Zinc Finger Yes No No No No
Nuclear Export Signal No Yes No No No

Table 2: Disease Associations

Protein Linked Diseases/Conditions Mechanism
DDX11 Warsaw breakage syndrome Impaired DNA replication and repair
DDX41 Myeloid neoplasms, immunodeficiency Dysregulated interferon signaling
SlDEAH1 Fungal susceptibility in plants Compromised stress-response pathways
DDX4 Infertility Germ cell development defects

Preparation Methods

Cloning Strategy

  • The gene encoding this compound is cloned into an appropriate expression vector, often using Gateway cloning or restriction enzyme-based cloning to insert the coding sequence into vectors such as pDEST-527 or similar plasmids that allow for fusion tags (e.g., His-tag, MBP-tag) to facilitate purification and solubility enhancement.
  • Primers are designed to amplify the full-length or functional core region of the protein. For example, in DDX3X, residues 132–607 constitute the minimal functional core used for expression.

Host System for Expression

  • The most common host for expression is Escherichia coli strains such as BL21-CodonPlus(DE3)-RIL, which provide enhanced tRNA availability for rare codons and robust protein expression.
  • Cultures are grown in Luria-Bertani (LB) medium or other rich media, induced at mid-log phase with IPTG (usually 1 mM), and incubated further at 16–37 °C to optimize yield and solubility.

Protein Purification Protocols

Cell Lysis and Initial Clarification

  • Cells are harvested by centrifugation and lysed using mechanical disruption methods such as homogenization or sonication in lysis buffer containing:
    • Tris-HCl pH 7.5–8.0
    • High salt concentration (e.g., 1 M NaCl) to reduce nonspecific interactions
    • Reducing agents like DTT (1 mM) to maintain protein stability
    • Protease inhibitors to prevent degradation.

Affinity Chromatography

  • The fusion tag (e.g., His6-tag) enables purification using immobilized metal affinity chromatography (IMAC) with Ni-NTA or Co2+ resins.
  • Elution is performed with imidazole gradients (e.g., 25 mM to 250 mM imidazole).

Additional Purification Steps

  • Size-exclusion chromatography (SEC) is employed to achieve high purity and monodispersity, separating monomeric protein from aggregates.
  • Ion-exchange chromatography may be used to further refine purity and remove nucleic acid contaminants.

Functional Validation and Activity Assays

ATPase and Helicase Activity

  • DEAD/H box helicases require ATP hydrolysis for their helicase activity. ATPase assays are performed using substrates such as single-stranded DNA or RNA oligonucleotides to stimulate activity.
  • Helicase assays typically use labeled duplex substrates with 5′ or 3′ overhangs to monitor unwinding activity.
  • Mutagenesis of conserved motifs (e.g., lysine in motif I or aspartic acid in motif II) is used to confirm activity dependence on ATP binding and hydrolysis.

Metal Ion Requirement

  • Mg2+ is the preferred divalent cation cofactor for ATPase and helicase activity, with optimal ATP:Mg2+ ratios (1:1 or 1:2) enhancing enzymatic function.

Structural and Biochemical Characterization

Conformational Studies

  • Crystallographic and structural analyses of DEAD/H box helicases reveal conformational changes upon ATP binding and hydrolysis, particularly in the P-loop (motif I) and helicase domains, which regulate RNA or DNA binding and unwinding.
  • ATP binding induces cleft closure between domains, facilitating substrate interaction and catalysis.

Interaction with Nucleic Acids and Cofactors

  • DEAD/H box helicases like DDX11 interact with DNA replication intermediates and RNA molecules, often regulated by binding partners or long non-coding RNAs that modulate ATPase activity and substrate affinity.

Summary Table of Preparation Steps

Step Description Key Parameters/Notes
Gene Cloning Insert gene into expression vector with fusion tag Vector: pDEST-527 or similar; Tags: His6, MBP
Expression Host E. coli BL21-CodonPlus(DE3)-RIL Induction: IPTG 1 mM; Temp: 16–37 °C
Cell Lysis Mechanical disruption in buffer with protease inhibitors Buffer: Tris-HCl pH 7.5, 1 M NaCl, 1 mM DTT
Affinity Purification Ni-NTA chromatography using His-tag Elution: Imidazole gradient (25–250 mM)
Further Purification Size-exclusion and/or ion-exchange chromatography Ensures monodispersity and removes nucleic acids
Functional Assays ATPase and helicase activity assays Substrates: ssDNA, RNA; Metal ion: Mg2+; ATP hydrolysis required
Structural Analysis Crystallography or cryo-EM to study conformational states Focus on P-loop and helicase domain dynamics

Research Findings Relevant to Preparation

  • DEAD/H box helicases, including this compound, possess conserved motifs critical for ATP binding and hydrolysis, which are essential for their helicase function.
  • The ATP binding site undergoes conformational changes depending on the nucleotide state, influencing RNA/DNA binding and enzymatic activity.
  • Mutations in conserved residues within the ATPase motifs abolish helicase activity, confirming the necessity of these sites for function.
  • Recombinant expression in bacterial systems with fusion tags is effective for producing soluble and functional protein cores suitable for biochemical and structural studies.
  • Metal ion cofactors, especially Mg2+, are indispensable for enzymatic activity and must be included during purification and assay steps.
  • Interaction with nucleic acids and cofactors can enhance ATPase activity, indicating that preparation methods should preserve these binding capabilities.

Q & A

Q. 1.1. What experimental techniques are optimal for detecting DEAD/H box polypeptide 11 like 12 expression levels in cellular models?

Methodological Answer :

  • Quantitative RT-PCR (qRT-PCR) : Use primers targeting conserved regions of DDX11L12 transcripts. Normalize results against housekeeping genes (e.g., GAPDH or ACTB) to account for variability in RNA extraction efficiency .
  • Western Blotting : Employ antibodies validated for specificity via siRNA knockdown controls. Include loading controls (e.g., β-actin) and optimize lysis buffers to preserve RNA-protein interactions .
  • Immunofluorescence Microscopy : Combine with subcellular fractionation to localize DDX11L12 in nuclear vs. cytoplasmic compartments. Use confocal microscopy to resolve colocalization with RNA granules .

Q. Table 1: Comparison of Expression Analysis Techniques

TechniqueSensitivitySpecificitySample RequirementKey Limitations
qRT-PCRHighModerateLow (ng RNA)Requires primer validation
Western BlotModerateHighModerate (µg protein)Antibody specificity critical
ImmunofluorescenceLowHighHigh (intact cells)Resolution limits quantification

Q. 1.2. What is the primary biological function of DDX11L12, and how can its RNA helicase activity be preliminarily validated?

Methodological Answer :

  • Functional Studies : Use siRNA or CRISPR-Cas9 knockdown in cell lines to observe phenotypic changes (e.g., RNA splicing defects, replication stress). Pair with rescue experiments using wild-type or ATPase-dead mutants .
  • ATPase Activity Assays : Perform in vitro colorimetric assays (e.g., malachite green) with purified DDX11L12 protein. Include negative controls (e.g., EDTA-treated samples) to confirm metal ion dependence .

Advanced Research Questions

Q. 2.1. How can conflicting data on DDX11L12’s ATPase activity across studies be reconciled?

Methodological Answer :

  • Systematic Review : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs in conflicting studies. Differences in buffer conditions (e.g., Mg²⁺ concentration) or protein purity (e.g., HPLC validation) may explain variability .
  • Meta-Analysis : Aggregate kinetic data (e.g., Kₘ, Vₘₐₓ) from published studies. Use statistical models (e.g., random-effects) to assess heterogeneity and identify confounding variables .

Q. 2.2. What strategies validate DDX11L12’s role in RNA-DNA hybrid resolution, and how can experimental noise be minimized?

Methodological Answer :

  • Crosslinking Immunoprecipitation (CLIP-seq) : Optimize UV crosslinking to capture transient RNA-protein interactions. Include RNase-treated controls to distinguish direct binding from artifacts .
  • Single-Molecule Imaging : Employ total internal reflection fluorescence (TIRF) microscopy to observe DDX11L12 unwinding RNA-DNA hybrids in real time. Use dual-labeled probes to track strand separation .

Q. Table 2: Key Parameters for Helicase Activity Assays

ParameterOptimal RangeImpact on Results
ATP Concentration1–5 mMSub-saturating levels reduce activity
Temperature37°C (physiological)Lower temps delay kinetics
Salt Conditions50–150 mM KClHigh salt inhibits processivity

Q. 2.3. How can researchers design a study to map DDX11L12’s interaction network while addressing reproducibility challenges?

Methodological Answer :

  • Affinity Purification Mass Spectrometry (AP-MS) : Use tandem affinity tags (e.g., FLAG-HA) to reduce nonspecific binding. Validate interactions via reciprocal co-IP and knockout controls .
  • Data Triangulation : Combine AP-MS with yeast two-hybrid screens and structural predictions (e.g., AlphaFold2) to distinguish direct vs. indirect interactions .

Methodological Frameworks for Research Design

  • PICO Framework : Structure hypotheses around Population (e.g., cancer cell lines), Intervention (e.g., DDX11L12 knockdown), Comparison (wild-type), and Outcomes (RNA splicing defects) .
  • Ethical and Replicability Standards : Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias and enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.